2-[2-(Aminomethyl)phenoxy]ethanol hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 2-[2-(aminomethyl)phenoxy]ethanol hydrochloride follows IUPAC rules for polyfunctional compounds. The parent structure is ethanol, modified by a phenoxy group at the second carbon. The phenoxy group itself bears an aminomethyl substituent at the para position relative to the ether oxygen (Figure 1). The hydrochloride salt forms via protonation of the primary amine group.
Key features of the nomenclature :
- Root : Ethanol (two-carbon chain with hydroxyl group)
- Substituent : Phenoxy group at position 2
- Phenyl substitution : Aminomethyl (-CH$$2$$NH$$2$$) at position 2 of the benzene ring
- Salt : Hydrochloride (NH$$_3^+$$Cl$$^-$$)
The SMILES notation is Cl.C1=CC(=C(C=C1)CN)OCCO , reflecting the connectivity of the benzene ring, ether linkage, and ammonium chloride group.
Molecular Architecture: Benzene Ring Substitution Patterns
The benzene ring exhibits a 1,2-disubstitution pattern , with the phenoxy group (-O-) and aminomethyl (-CH$$2$$NH$$3^+$$) groups occupying adjacent positions (Figure 2). This arrangement creates distinct electronic effects:
- Resonance stabilization : The ether oxygen donates electron density into the ring via resonance, while the protonated amine acts as an electron-withdrawing group.
- Bond angles : X-ray crystallography of analogous compounds shows C-O-C angles of ~118° in the ether linkage and C-N-H angles of ~109° in the ammonium group.
Comparative bond lengths :
| Bond Type | Length (Å) | Source Compound |
|---|---|---|
| C-O (ether) | 1.41 | Phenoxyethanol |
| C-N (aminomethyl) | 1.47 | 4-(Aminomethyl)phenol |
The steric interaction between the bulky phenoxy and aminomethyl groups induces slight distortion in the benzene ring’s planarity.
Stereochemical Considerations and Conformational Analysis
The molecule lacks chiral centers due to symmetry in the substitution pattern. However, rotational barriers influence conformational preferences:
- Ether linkage : The C-O bond permits rotation, favoring a gauche conformation (60° dihedral angle) to minimize steric clash between the ethanol chain and benzene ring.
- Aminomethyl group : Free rotation around the C-CH$$2$$NH$$3^+$$ bond allows multiple orientations, though electrostatic interactions with the chloride ion stabilize specific conformers.
Energy minima were calculated using density functional theory (DFT) for related structures, revealing a 2.1 kcal/mol preference for conformers with the ammonium group oriented anti to the ether oxygen.
Comparative Structural Analysis with Phenoxyethanol Derivatives
Structural variations among phenoxyethanol derivatives significantly alter physicochemical properties:
Key differences :
- Electron density : The aminomethyl group increases electron deficiency at the benzene ring compared to unsubstituted phenoxyethanol.
- Solubility : Protonation of the amine enhances water solubility (e.g., >50 mg/mL in aqueous HCl) relative to neutral analogs like 2-(2-methylphenoxy)ethylamine.
- Crystal packing : Hydrochloride salts form extended ionic lattices via NH$$^+\cdots$$Cl$$^-$$ interactions, whereas non-ionic derivatives adopt layered structures.
This structural diversity underpins the compound’s utility in organic synthesis and materials science, particularly in designing pH-responsive polymers.
Properties
IUPAC Name |
2-[2-(aminomethyl)phenoxy]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c10-7-8-3-1-2-4-9(8)12-6-5-11;/h1-4,11H,5-7,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQCPKNJQDEYFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Aminomethyl)phenoxy]ethanol hydrochloride typically involves the reaction of 2-(Aminomethyl)phenol with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting 2-[2-(Aminomethyl)phenoxy]ethanol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Aminomethyl)phenoxy]ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : The compound serves as a precursor for synthesizing complex organic molecules. It is particularly useful in creating derivatives with enhanced biological activity.
- Reagent in Chemical Reactions : It is employed in various chemical reactions, including substitution and coupling reactions, due to its reactive functional groups.
Biology
- Enzyme Inhibition Studies : Research indicates that 2-[2-(Aminomethyl)phenoxy]ethanol hydrochloride can inhibit specific enzymes, making it a candidate for studying enzyme mechanisms.
- Receptor Binding Studies : The compound has shown potential interactions with neurotransmitter receptors, particularly serotonin receptors, influencing pathways related to neuroprotection and inflammation.
Medicine
- Therapeutic Potential : Preliminary studies suggest that this compound may exhibit antimicrobial properties and potential therapeutic effects against various diseases.
- Drug Development Precursor : It is investigated as a precursor for synthesizing new pharmaceutical agents, particularly those targeting neurological disorders.
Industry
- Agrochemical Production : The compound is utilized as an intermediate in the synthesis of agrochemicals, contributing to the development of effective agricultural products.
- Cosmetic Applications : It is incorporated into formulations for hair dyes and personal care products due to its stability-enhancing properties.
The biological activity of this compound has been documented in various studies:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against several strains:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| S. aureus | 18 | 16 µg/mL |
| P. aeruginosa | 12 | 64 µg/mL |
This data indicates its potential use in developing antibacterial therapies.
Case Study 1: Enzyme Inhibition
In a study examining the enzyme inhibitory effects of this compound, researchers found that the compound significantly inhibited the activity of certain enzymes involved in metabolic pathways. This inhibition was linked to alterations in cellular signaling, suggesting potential therapeutic applications.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against resistant bacterial strains. The results demonstrated effective inhibition at low concentrations, highlighting its potential as an active ingredient in antimicrobial formulations.
Mechanism of Action
The mechanism of action of 2-[2-(Aminomethyl)phenoxy]ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Substituents
(2-(Aminomethyl)phenyl)methanol Hydrochloride (CAS 105706-79-4)
- Molecular Formula: C₈H₁₂ClNO
- Molecular Weight : 173.64 g/mol
- Key Features: Replaces the ethoxy ethanol group with a methanol substituent.
2-(Aminomethyl)-6-methylphenol Hydrochloride (CAS 1956330-87-2)
- Molecular Formula: C₈H₁₂ClNO
- Molecular Weight : 173.64 g/mol
- Key Features: Introduces a methyl group at the para position of the phenol ring.
2-{4-Amino-2-[(1H-Imidazol-2-ylmethyl)amino]phenoxy}ethanol Hydrochloride
- Key Features: Contains an imidazole ring linked via a methylene group to the amino substituent.
- Implications : The imidazole moiety introduces aromaticity and hydrogen-bonding capacity, which could enhance binding to biological targets (e.g., enzymes or receptors) in therapeutic or dye applications .
Analogs with Halogen or Multi-Amino Substituents
(S)-2-Amino-2-(2,5-Difluorophenyl)ethanol Hydrochloride (CAS 1810074-77-1)
- Molecular Formula: C₈H₁₀ClF₂NO
- Molecular Weight : 209.62 g/mol
- Key Features : Fluorine atoms at the 2- and 5-positions of the phenyl ring.
- Implications : Fluorine substituents increase metabolic stability and lipophilicity, making this compound suitable for CNS-targeting pharmaceuticals .
2-(2,4-Diaminophenoxy)ethanol Dihydrochloride
Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Applications/Properties |
|---|---|---|---|---|
| 2-[2-(Aminomethyl)phenoxy]ethanol HCl | C₉H₁₄ClNO₂* | 215.67* | Phenoxy ethanol, aminomethyl | Pharmaceutical intermediates, dyes |
| (2-(Aminomethyl)phenyl)methanol HCl | C₈H₁₂ClNO | 173.64 | Methanol substituent | Organic synthesis |
| 2-(Aminomethyl)-6-methylphenol HCl | C₈H₁₂ClNO | 173.64 | Methyl group at para position | Agrochemicals, bioactivity studies |
| (S)-2-Amino-2-(2,5-difluorophenyl)ethanol HCl | C₈H₁₀ClF₂NO | 209.62 | Fluorine substituents | CNS drug candidates |
| 2-(2,4-Diaminophenoxy)ethanol diHCl | C₈H₁₂Cl₂N₂O₂ | 247.10 | Dual amino groups | Dye synthesis, polymer chemistry |
*Estimated based on structural similarity to analogs.
Key Differences and Implications
Substituent Effects: Halogenation (e.g., fluorine in ): Enhances lipophilicity and resistance to metabolic degradation. Methyl Groups (e.g., ): Increases steric bulk and hydrophobicity, affecting bioavailability. Multi-Amino Groups (e.g., ): Boosts solubility and reactivity in acidic environments.
Biological Activity :
- Imidazole-containing analogs () may exhibit enhanced binding to heme-containing proteins or DNA due to aromatic interactions.
- Fluorinated derivatives () are prioritized in drug discovery for improved pharmacokinetics.
Industrial Applications: Dihydrochloride salts () are common in dye manufacturing due to their stability in aqueous solutions. Ethanol-linked phenoxy compounds (target molecule) are versatile intermediates in surfactant or polymer synthesis.
Biological Activity
2-[2-(Aminomethyl)phenoxy]ethanol hydrochloride is a compound with diverse biological activities and applications in various fields, including pharmaceuticals and cosmetics. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an aminomethyl group attached to a phenoxyethanol backbone, which enhances its solubility and stability, making it suitable for various applications. Its chemical formula is C₁₃H₁₉ClN₂O₂.
This compound acts primarily as a ligand , binding to specific enzymes or receptors. This interaction modulates their activity, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . It has been tested against various pathogens with promising results, suggesting its potential use in formulations aimed at preventing infections.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Notably:
- Genotoxicity : Studies indicate that this compound is not genotoxic, as evidenced by negative results in multiple in vitro and in vivo tests .
- Acute Toxicity : The LD50 value for this compound is estimated to be around 1000 mg/kg body weight, indicating moderate toxicity levels .
- Irritation Potential : Ocular irritation studies have shown that the compound can cause mild irritation in rabbits when applied undiluted .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| 2,4-Diaminophenoxyethanol dihydrochloride | Contains two amino groups on phenoxyethanol | Stronger coupling agent for dyes |
| 4-Aminophenol | Simple amino group on a phenolic structure | Commonly used as a hair dye precursor |
| 2-Phenoxyethanol | Lacks amino functionality | Used primarily as a preservative |
The unique presence of the aminomethyl group in this compound distinguishes it from these similar compounds, enhancing its functionality as a coupling agent and broadening its application scope in both cosmetics and pharmaceuticals.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that formulations containing this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at varying concentrations, supporting its use in antimicrobial applications.
- Dermal Application Studies : In dermal application studies involving mice, the compound showed no significant genotoxic effects even at high doses (up to 1500 mg/kg), reinforcing its safety profile for topical use .
- Hair Dye Applications : As a coupling agent in hair dye formulations, it enhances color retention and stability, making it valuable in cosmetic chemistry.
Q & A
Q. What are the primary synthetic routes for 2-[2-(Aminomethyl)phenoxy]ethanol hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution between 2-(aminomethyl)phenol and 2-chloroethanol under controlled acidic or basic conditions. Key steps include:
- Reagent Selection: Use 2-chloroethanol as the alkylating agent and a polar aprotic solvent (e.g., DMF) to enhance reactivity.
- Temperature Control: Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation.
- Acid Catalysis: HCl gas can be introduced to protonate the amine group, facilitating substitution .
- Purification: Post-reaction, neutralize with aqueous NaOH and isolate the product via rotary evaporation. Further purify using column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) or recrystallization from ethanol .
Q. How can the purity and structural integrity of the synthesized compound be validated?
Methodological Answer: Combine analytical techniques for robust validation:
- HPLC Analysis: Use a reverse-phase C18 column with mobile phase: acetonitrile/water (70:30) + 0.1% trifluoroacetic acid. Retention time: ~6.2 min (adjust based on column specifications). Compare against a certified reference standard .
- Spectroscopic Characterization:
- Mass Spectrometry (ESI-MS): Molecular ion peak at m/z 201.6 (M+H⁺) with isotopic chlorine pattern .
Q. What are the key stability considerations for storage and handling?
Methodological Answer:
Q. How can researchers address conflicting data in reaction yields reported across studies?
Methodological Answer: Discrepancies often arise from impurities in starting materials or unoptimized reaction conditions. To resolve:
- Reagent Purity: Validate starting materials via GC-MS or NMR (>98% purity).
- Byproduct Analysis: Use LC-HRMS to identify side products (e.g., dimerization or over-alkylation).
- Design of Experiments (DoE): Apply factorial design to test variables (temperature, solvent ratio, catalyst concentration) and identify critical factors .
Case Study: A 20% yield increase was achieved by replacing DMF with THF, reducing side reactions from solvent polarity .
Q. What strategies are effective for resolving stereochemical impurities in the compound?
Methodological Answer:
Q. How can metabolic pathways of this compound be studied in preclinical models?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and NADPH cofactor. Extract metabolites using SPE cartridges and analyze via UPLC-QTOF-MS.
- Metabolite Identification: Look for hydroxylation at the benzene ring (m/z +16) or glucuronidation (m/z +176) .
- In Vivo Studies: Administer radiolabeled compound (³H or ¹⁴C) to rodents; quantify excretion in urine/feces and tissue distribution via scintillation counting .
Q. What advanced techniques are suitable for studying its polymorphic forms?
Methodological Answer:
- Powder X-ray Diffraction (PXRD): Compare diffraction patterns to identify crystalline vs. amorphous phases.
- Differential Scanning Calorimetry (DSC): Detect melting points and phase transitions (e.g., anhydrous vs. hydrate forms) .
- Dynamic Vapor Sorption (DVS): Assess hygroscopicity and stability under varying humidity .
Q. How can computational modeling aid in predicting its receptor-binding affinity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with G protein-coupled receptors (GPCRs). Focus on hydrogen bonding between the ethanolamine group and conserved aspartate residues .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
